

theoretical and computational studies of 2,4,6-trimethylbenzenesulfonamide

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Compound Name:	2,4,6- Trimethylbenzenesulfonamide
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An In-Depth Technical Guide to the Theoretical and Computational Investigation of **2,4,6-Trimethylbenzenesulfonamide**

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed in the study of **2,4,6-trimethylbenzenesulfonamide**. Sulfonamides are a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in drug discovery for a wide array of therapeutic applications.[1][2][3] This document delves into the quantum chemical calculations, spectroscopic analysis, and molecular modeling techniques that elucidate the structural, electronic, and reactive properties of **2,4,6-trimethylbenzenesulfonamide**. By integrating computational predictions with experimental data, we present a holistic understanding of this molecule, offering valuable insights for researchers, scientists, and professionals in drug development. The causality behind methodological choices is emphasized, providing a framework for robust and self-validating scientific inquiry.

Introduction to 2,4,6-Trimethylbenzenesulfonamide: A Key Sulfonamide Scaffold

The sulfonamide functional group ($-\text{SO}_2\text{NH}_2$) is a critical pharmacophore found in numerous clinically approved drugs, targeting a wide range of diseases from bacterial infections to cancer and viral diseases.^{[1][2]} **2,4,6-Trimethylbenzenesulfonamide**, also known as mesitylenesulfonamide, serves as a fundamental building block in the synthesis of more complex therapeutic agents.^[4] Its structure, featuring a sterically hindered aromatic ring, provides a unique platform for investigating the electronic and conformational properties of the sulfonamide moiety.

Theoretical and computational studies are indispensable for modern chemical research. They provide a molecular-level understanding that is often inaccessible through experimental means alone.^{[5][6]} For **2,4,6-trimethylbenzenesulfonamide**, these methods allow us to predict its three-dimensional structure, understand its electronic landscape, and simulate its interactions with biological targets, thereby guiding the rational design of novel drug candidates.

Core Molecular Identifiers:

- IUPAC Name: **2,4,6-trimethylbenzenesulfonamide**^[7]
- CAS Number: 4543-58-2^[7]
- Molecular Formula: $\text{C}_9\text{H}_{13}\text{NO}_2\text{S}$ ^[7]
- Molecular Weight: 199.27 g/mol ^[7]

Below is the two-dimensional structure of the molecule.

Caption: 2D structure of **2,4,6-trimethylbenzenesulfonamide**.

Quantum Chemical Analysis: Unveiling Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for probing the electronic properties of molecules.^[8] These methods allow for the calculation of various molecular descriptors that are crucial for predicting reactivity and intermolecular interactions.

Methodology Rationale: DFT with B3LYP/6-311++G(d,p)

The choice of computational method is critical for obtaining accurate results. For sulfonamides, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used as it provides a good balance between computational cost and accuracy for organic molecules.^[9] The 6-311++G(d,p) basis set is selected for its robustness. It includes:

- Triple-split valence: Offers flexibility for valence electrons.
- Diffuse functions (++): Essential for accurately describing anions and non-covalent interactions.
- Polarization functions (d,p): Account for the non-spherical nature of electron density in bonds, which is crucial for the polar S-O and S-N bonds.

This combination provides reliable geometries, vibrational frequencies, and electronic properties for sulfonamide systems.^[9]

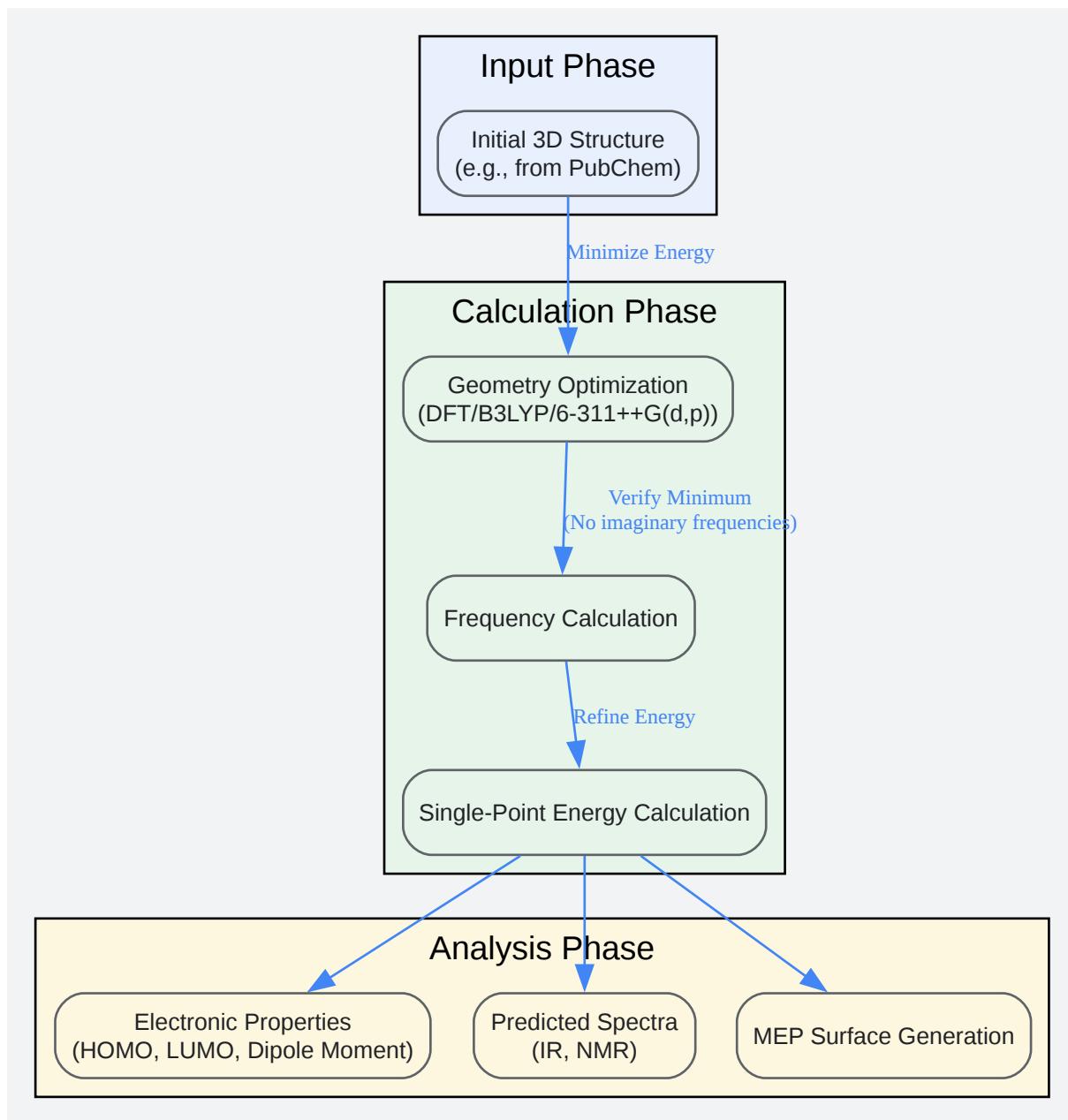
Key Quantum Chemical Descriptors

The following table summarizes key descriptors calculated for **2,4,6-trimethylbenzenesulfonamide**, which are fundamental to understanding its chemical behavior.

Descriptor	Significance
EHOMO (Highest Occupied MO)	Represents the ability to donate an electron. A higher EHOMO value indicates a better electron donor.
ELUMO (Lowest Unoccupied MO)	Represents the ability to accept an electron. A lower ELUMO value indicates a better electron acceptor.
Energy Gap ($\Delta E = \text{ELUMO} - \text{EHOMO}$)	Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
Dipole Moment (μ)	Measures the overall polarity of the molecule. A high dipole moment suggests strong interactions with polar solvents and biological targets. [10]
Molecular Electrostatic Potential (MEP)	A 3D map of the charge distribution. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.

Computational Workflow: From Structure to Properties

The process of obtaining these descriptors follows a standardized, self-validating workflow.



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Caption: A typical workflow for DFT calculations.

Spectroscopic Characterization: Bridging Theory and Experiment

A crucial step in validating computational models is to compare predicted data with experimental results. Spectroscopic analysis provides a direct link between the calculated molecular properties and observable physical measurements.

Protocol: Integrated Spectroscopic Analysis

This protocol outlines a self-validating system for confirming the structure of newly synthesized sulfonamides.

- Experimental Data Acquisition:
 - Synthesize and purify the **2,4,6-trimethylbenzenesulfonamide** derivative.
 - Record the Fourier-Transform Infrared (FTIR) spectrum.[4]
 - Record the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra in a suitable solvent (e.g., DMSO-d₆).[11]
- Computational Prediction:
 - Perform geometry optimization and frequency calculations on the molecule using the DFT method described previously.
 - Calculate the theoretical vibrational frequencies (for IR) and NMR chemical shifts (using the GIAO method).[8]
- Data Correlation and Validation:
 - IR Spectrum: Compare the calculated vibrational frequencies with the experimental IR absorption bands. Key bands for the sulfonamide group include:
 - N-H stretching (asymmetric and symmetric): ~3390-3230 cm⁻¹[4]
 - S=O stretching (asymmetric and symmetric): ~1330-1125 cm⁻¹[12] A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set limitations.
 - NMR Spectra: Correlate the calculated chemical shifts with the experimental peaks. The strong agreement between predicted and observed shifts for aromatic, methyl, and NH protons confirms the molecular structure.[12][13]

- Iterative Refinement: If discrepancies exist, re-evaluate the optimized geometry (e.g., check for different conformers) or consider environmental effects (e.g., solvent models in calculations) to improve the correlation.

Vibrational Mode	Typical Experimental Range (cm ⁻¹)	Significance
N-H Stretch	3390 - 3230[4]	Confirms the presence of the sulfonamide NH ₂ group.
Aromatic C-H Stretch	3100 - 3000	Indicates the benzene ring.
Aliphatic C-H Stretch	3000 - 2850	Corresponds to the methyl groups.
Asymmetric SO ₂ Stretch	~1330[12]	Characteristic of the sulfonyl group.
Symmetric SO ₂ Stretch	~1157[12]	Characteristic of the sulfonyl group.
S-N Stretch	~931[12]	Confirms the sulfonamide linkage.

Applications in Drug Development: From Molecule to Medicine

The true value of theoretical studies lies in their ability to guide the development of new therapeutic agents.[14] **2,4,6-trimethylbenzenesulfonamide** and its derivatives are actively explored as potential inhibitors for various enzymes.[13][15][16]

Molecular Docking: Predicting Biological Interactions

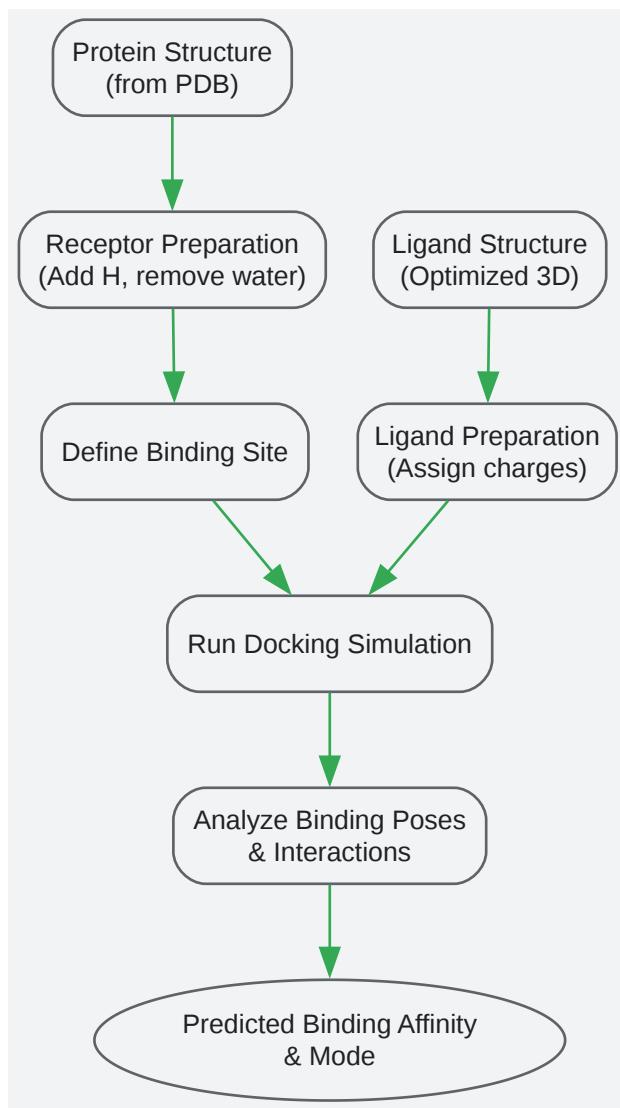
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[11] This method is instrumental in structure-based drug design.

Rationale: The sulfonamide moiety is a well-established zinc-binding group, making it an excellent candidate for inhibiting zinc-containing enzymes like carbonic anhydrases (CAs).[17]

Docking studies can predict how derivatives of **2,4,6-trimethylbenzenesulfonamide** might fit into the active site of a target CA isoform and what interactions stabilize the complex.

Protocol: Molecular Docking Workflow

- Preparation of Receptor and Ligand:
 - Obtain the 3D crystal structure of the target protein (e.g., Carbonic Anhydrase II) from the Protein Data Bank (PDB).
 - Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
 - Generate a low-energy 3D conformer of the **2,4,6-trimethylbenzenesulfonamide** derivative (the ligand) using the optimized geometry from DFT calculations.
- Docking Simulation:
 - Define the binding site (active site) on the receptor.
 - Use a docking program (e.g., AutoDock, Glide) to systematically search for the best binding poses of the ligand within the active site.
 - The program scores each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).
- Analysis of Results:
 - Identify the pose with the lowest binding energy, which represents the most likely binding mode.
 - Visualize the ligand-receptor complex to analyze key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and coordination with the active site zinc ion.[18]



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Caption: Workflow for a molecular docking simulation.

This predictive power allows researchers to prioritize which derivatives to synthesize and test experimentally, saving significant time and resources in the drug discovery pipeline.

Conclusion

The theoretical and computational study of **2,4,6-trimethylbenzenesulfonamide** provides a powerful lens through which to understand its fundamental chemical properties and potential as a scaffold in drug design. By leveraging a synergistic approach that combines quantum chemical calculations (DFT), predictive spectroscopy, and molecular modeling (docking),

researchers can gain deep insights into molecular structure, electronic behavior, and biological interactions. The methodologies outlined in this guide represent a robust, self-validating framework for accelerating the discovery and development of novel sulfonamide-based therapeutics.

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